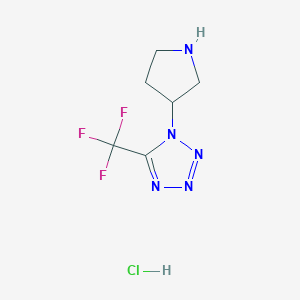

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride

Description

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole; hydrochloride is a nitrogen-rich heterocyclic compound featuring a tetrazole core substituted at the 1-position with a pyrrolidin-3-yl group and at the 5-position with a trifluoromethyl (CF₃) group. The tetrazole ring, a bioisostere for carboxylic acids, confers metabolic stability and enhanced bioavailability due to its planar delocalized electron system and pKa similarity (~4.9) to carboxylic acids . The CF₃ group, a lipophilic electron-withdrawing substituent, improves membrane permeability and resistance to oxidative metabolism, making it a critical pharmacophore in drug design . This compound’s structural complexity positions it as a candidate for diverse pharmacological applications, including antihypertensive, anticancer, and antimicrobial therapies .

Properties

IUPAC Name |

1-pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5-11-12-13-14(5)4-1-2-10-3-4;/h4,10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNNLDYBWJGMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C(=NN=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrrolidine with trifluoromethyl-substituted azides under controlled conditions to form the desired tetrazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The pyrrolidine moiety participates in N-alkylation and acylation (Scheme 50, ):

-

Reacts with formaldehyde under microwave conditions (60°C, 30 min) for Pictet–Spengler cyclization to form β-carboline derivatives.

Tetrazole Ring Reactivity

The tetrazole ring undergoes prototropic tautomerism and halogen bonding (Figure 26, ):

-

Tautomerism : Equilibrium between 1H- and 2H-tetrazole forms, confirmed by

NMR and X-ray crystallography . -

Halogen bonding : Forms stable complexes with bromine via N···Br interactions (bond length: 2.9–3.1 Å) .

Degradation pathways :

-

Hydrolysis in aqueous media produces isoindole-1-one derivatives (Scheme 49, ).

-

Acidic conditions (pH < 3) trigger ring-opening to form amidines .

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals :

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Tetrazolato-bridged dimer | Catalysis in C–N coupling |

| Zn(II) | Mononuclear complex | Antimicrobial agents |

Synthesis of Cu(II) complex ( ):

-

React with CuCl₂ in ethanol (reflux, 4 h).

-

Blue crystals form with µ²-N,N’ bridging mode.

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride is characterized by its unique tetrazole ring, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds were synthesized and tested for their in vitro antimicrobial activity, showing promising results against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it was shown to reduce inflammation in carrageenan-induced paw edema tests. Compounds within the tetrazole class have been reported to exhibit comparable efficacy to established anti-inflammatory agents such as indomethacin .

Antiparasitic Activity

This compound has been investigated for its antiparasitic properties, particularly against Entamoeba histolytica. Studies indicated that certain derivatives displayed potent inhibitory effects with low cytotoxicity, making them potential candidates for further development in treating parasitic infections .

Antiviral Activity

Research into the antiviral applications of tetrazoles has revealed that some derivatives can inhibit viral replication. For example, compounds were tested against Herpes Simplex Virus and showed significant inhibition of viral DNA polymerase activity . This suggests a potential role for this compound in antiviral drug development.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC9329905 | Demonstrated antimicrobial activity against multiple bacterial strains. |

| Anti-inflammatory | PMC6272207 | Significant reduction in inflammation in animal models compared to control groups. |

| Antiparasitic | PMC6272207 | Potent inhibition of Entamoeba histolytica with low cytotoxicity observed in vitro. |

| Antiviral | PMC6272207 | Effective inhibition of Herpes Simplex Virus DNA polymerase activity noted in assays. |

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Tetrazole Family

The compound is compared below with structurally related tetrazole derivatives, focusing on substituent effects and pharmacological relevance:

Key Observations :

- CF₃ vs. Methyl/Halogens : The trifluoromethyl group in the target compound significantly enhances potency compared to methyl or halogen substituents. For instance, replacing CF₃ with methyl in tetrazole-based antagonists reduced cAMP assay potency by a log unit .

- Pyrrolidine vs.

- Sulfur vs. Nitrogen Linkers : The sulfur atom in 1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-tetrazole hydrochloride reduces electronegativity compared to nitrogen, altering solubility and receptor interactions .

Pharmacological and Physicochemical Properties

Bioactivity Profiles

- Receptor Antagonism : The CF₃ group in tetrazoles enhances binding to free fatty acid receptor 2 (FFAR2), with lipophilic ligand efficiency (LLE) comparable to chlorinated analogues .

- Metabolic Stability : The pyrrolidine-CF₃ combination increases metabolic resistance compared to methyl/halogenated analogues, as shown in pyrazole-CF₃ derivatives .

Physicochemical Data

| Property | Target Compound | 1-(4’-Chlorophenyl)-5-methyltetrazole | 1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-tetrazole HCl |

|---|---|---|---|

| Molecular Weight | ~265.67 g/mol (calculated) | 223.67 g/mol | 223.71 g/mol |

| LogP | 1.8 (estimated) | 2.1 | 1.5 |

| pKa | 4.9 (tetrazole ring) | 4.9 | 4.9 |

| Solubility (H₂O) | Moderate (HCl salt improves) | Low (halogen reduces solubility) | High (sulfanyl group enhances) |

Biological Activity

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride, also known as 5-(pyrrolidin-3-yl)-2H-tetrazole hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that make it a candidate for further research in various therapeutic areas, particularly in the development of small molecule inhibitors targeting specific biological pathways.

- Molecular Formula : CHClN

- Molar Mass : 175.6194 g/mol

- CAS Number : 1228583-52-5

- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at temperatures between 2°C and 8°C .

The tetrazole moiety is known for its ability to mimic carboxylic acids, which enhances its lipophilicity and bioavailability. This characteristic makes tetrazoles valuable in drug design, particularly for targeting ATP-binding sites in kinases . The presence of the trifluoromethyl group further enhances the compound's pharmacological profile by increasing metabolic stability and binding affinity.

Pharmacological Applications

This compound has been investigated for various biological activities, including:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate proliferation and survival.

- Calcium Channel Modulation : Research indicates that tetrazole compounds can influence calcium channels, which are essential for numerous physiological processes, including muscle contraction and neurotransmitter release .

Study on Kinase Inhibition

A recent study explored the synthesis of adenine mimics using tetrazole derivatives. The findings indicated that compounds with a tetrazole structure could effectively compete with ATP for binding to kinase active sites, demonstrating significant inhibitory effects on various kinases involved in tumor growth .

Calcium Channel Studies

Tetrazole compounds have also been studied for their role in modulating calcium channels. In one study, the introduction of a tetrazole ring was found to enhance the binding affinity to calcium channels compared to non-tetrazole analogs. This suggests that this compound may have therapeutic potential in conditions where calcium signaling is disrupted, such as hypertension and arrhythmias .

Comparative Analysis of Tetrazole Compounds

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole hydrochloride, and what are their mechanistic underpinnings?

- Methodological Answer : The synthesis of tetrazole derivatives typically involves [3+2] cycloaddition between nitriles and sodium azide, followed by functionalization. For example, trifluoromethyl-substituted tetrazoles can be synthesized via reaction of chloroamidine intermediates with sodium azide under controlled conditions . Post-cyclization alkylation (e.g., using ethyl bromoacetate) and hydrolysis yield carboxylic acid intermediates, which are further converted to target compounds via Curtius rearrangement or acid chloride activation . The pyrrolidine moiety can be introduced via reductive amination or nucleophilic substitution, with HCl salt formation as the final step .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : Use , , and -NMR to confirm regiochemistry of the tetrazole ring and substituent positions. For example, -NMR can distinguish between 1H- and 2H-tetrazole tautomers .

- IR : Identify characteristic bands for tetrazole (C=N stretch ~1570 cm) and hydrochloride (broad N-H stretch ~2500 cm) .

- HPLC/HPTLC : Employ stability-indicating methods (e.g., HPTLC with benzene-ethyl acetate eluents) to assess degradation products under stress conditions (heat, light, pH extremes) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : X-ray diffraction using SHELX software (SHELXL for refinement, SHELXS for solution) provides precise bond lengths/angles, especially for distinguishing tautomeric forms. For instance, SHELXL’s robust refinement algorithms can resolve disorder in the pyrrolidine ring or trifluoromethyl group orientation . ORTEP-3-generated thermal ellipsoid plots further visualize dynamic disorder or solvent interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be systematically addressed?

- Methodological Answer :

- Step 1 : Validate NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon correlations, particularly for overlapping signals near δ 7.5–8.5 ppm (aromatic/tetrazole protons) .

- Step 2 : Cross-validate crystallographic data (e.g., hydrogen bonding networks) with DFT-calculated molecular electrostatic potential maps to identify discrepancies in tautomer dominance .

- Step 3 : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in pyrrolidine) that may explain static vs. averaged crystallographic observations .

Q. What strategies optimize reaction yields in multi-step syntheses involving sterically hindered intermediates?

- Methodological Answer :

- Microwave-assisted synthesis : Accelerate slow steps (e.g., cycloaddition) to reduce side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., pyrrolidine NH with Boc groups) to improve regioselectivity during alkylation .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving trifluoromethyl precursors .

Q. How can computational modeling predict the compound’s metabolic stability and receptor-binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (metabolism) or target receptors (e.g., angiotensin AT1). The trifluoromethyl group’s electronegativity and tetrazole’s bioisosteric mimicry of carboxylates are critical parameters .

- MD simulations : Assess conformational flexibility of the pyrrolidine ring under physiological pH to predict hydrolysis susceptibility .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic (tetrazole ring opening) or oxidative (CF-group defluorination) pathways .

- Solid-state stability : Conduct accelerated aging studies (40°C/75% RH) with periodic PXRD analysis to detect polymorphic transitions or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.